8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of research .
Mechanism of Action
Target of Action
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile, is a key component of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways, including neurotransmitter synthesis and signal transduction .
Result of Action
The molecular and cellular effects of 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide range of effects, including analgesic, anticholinergic, and psychotropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: A tropane alkaloid used for its medicinal properties.
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUCIMIQXTWTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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